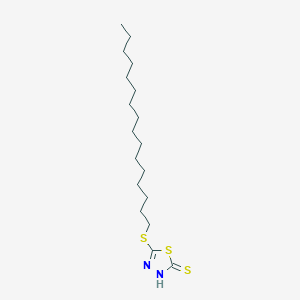

methanone CAS No. 1114649-90-9](/img/structure/B2498805.png)

[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

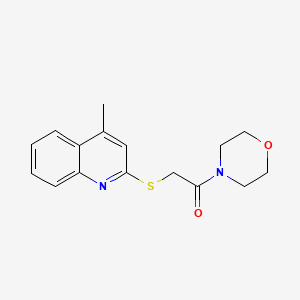

The compound "1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone" represents a significant area of interest in synthetic and medicinal chemistry due to its complex molecular structure and potential biological activities. Its analysis encompasses various aspects including synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of complex organic compounds like "1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone" often involves multi-step synthetic routes that may include the formation of key intermediates and the use of specific reagents to introduce or modify functional groups. While the specific synthesis pathway for this compound is not detailed in the provided papers, similar compounds have been synthesized through methods such as the reaction of isothiocyanato ketones with secondary amines followed by reduction and cyclization steps to form benzothiazin derivatives (Kobayashi & Kanbe, 2011).

Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms within a molecule and how this influences the compound's chemical behavior. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT (Density Functional Theory) are commonly employed. For example, compounds with similar structural frameworks have had their crystal structures determined, revealing insights into their molecular conformation and interactions (Huang et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving the compound can include interactions with reagents that modify its functional groups, leading to the formation of new compounds. These reactions can elucidate the reactivity of specific moieties within the molecule and its potential applications in synthesis. For instance, the synthesis of benzothiazin derivatives indicates the compound's reactivity towards nucleophilic addition and cyclization reactions (Kobayashi & Kanbe, 2011).

Scientific Research Applications

Novel Heterocyclic Compounds Synthesis

- The synthesis of novel heterocycles like 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide and related compounds was achieved through the reaction of specific benzoyl chloride with benzothiazinones. This represents an example of a previously unknown ring system, indicating the potential for discovering new classes of heterocyclic compounds (Coppo & Fawzi, 1998).

Anti-microbial Applications

- A series of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides exhibited moderate to significant anti-microbial activities, including anti-bacterial and anti-fungal properties. This suggests the potential for these compounds in developing new antimicrobial agents (Ahmad et al., 2011).

Biological Activity Against Bacteria

- Synthesized compounds from the benzothiazin-3-yl-quinazolin-4(3H)-ones series showed marked activity against Gram-positive bacteria like Bacillus subtilis, indicating their potential as antibacterial agents (Zia-ur-Rehman et al., 2006).

Synthesis and Structural Characterization

- The crystal and molecular structure of a side product in benzothiazinone synthesis, specifically a compound belonging to a class of new anti-tuberculosis drug candidates, was reported. This highlights the role of benzothiazinone derivatives in drug development, particularly for tuberculosis (Eckhardt et al., 2020).

Computational Studies for Synthesis

- Computational studies, along with experimental methods, were used to synthesize 1,4-benzothiazines, contributing to the understanding of their molecular properties and potential applications in various fields (Preet & Cannoo, 2015).

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation . The specific targets would depend on the functional groups attached to the ring .

Mode of Action

For instance, as a KATP channel activator, it could enhance potassium efflux, hyperpolarizing the cell and reducing cellular excitability .

Biochemical Pathways

These could include pathways related to cell signaling, energy metabolism, and ion transport .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the range of activities associated with similar compounds, potential effects could include altered cell signaling, changes in ion transport, and effects on energy metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s solubility, stability, and interactions with its targets. Additionally, factors such as diet, lifestyle, and microbiome composition can influence how a compound is absorbed and metabolized in the body .

properties

IUPAC Name |

[1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23NO5S/c1-2-34-23-16-12-21(13-17-23)29(31)28-20-30(26-10-6-7-11-27(26)36(28,32)33)22-14-18-25(19-15-22)35-24-8-4-3-5-9-24/h3-20H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNADNNRCUJWSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

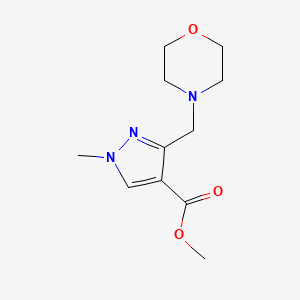

![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2498722.png)

![5-bromo-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2498724.png)

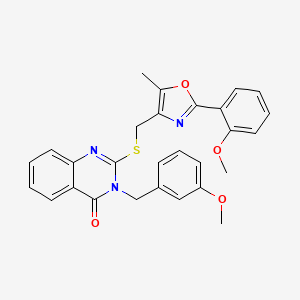

![2-(2-chlorobenzyl)-N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2498734.png)

![3-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2498735.png)

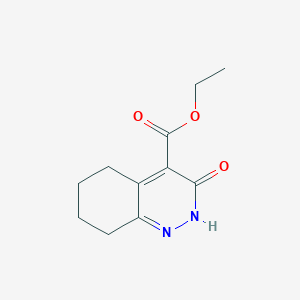

![N-Methyl-N-[2-[[2-methyl-2-(5-methylpyridin-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2498736.png)

![3-((Z)-2-((E)-3-(3-methyl-4,5-dihydrothiazol-3-ium-2-yl)allylidene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B2498738.png)

![2-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2498740.png)

![2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline](/img/structure/B2498744.png)